methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate, mixture of diastereomers, is an organic compound that features a cyclobutane ring substituted with a bromoethyl group and a carboxylate ester. This compound is of interest in organic synthesis due to its unique structure and reactivity, which can be leveraged in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate typically involves the bromination of an appropriate cyclobutane precursor followed by esterification. One common method includes the following steps:
Bromination: The starting material, cyclobutane-1-carboxylic acid, is subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromoethyl group.
Esterification: The brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product, methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous conditions using strong reducing agents.
Oxidation: Performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Yields substituted cyclobutane derivatives.
Reduction: Produces cyclobutanol derivatives.
Oxidation: Results in cyclobutanone or other oxidized products.
Scientific Research Applications
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate depends on the specific reaction it undergoes. For nucleophilic substitution, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions. Oxidation involves the addition of oxygen or removal of hydrogen atoms to form oxidized products.
Comparison with Similar Compounds
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate can be compared to other cyclobutane derivatives such as:
Methyl cyclobutane-1-carboxylate: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-(2-bromoethyl)cyclobutane-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
Cyclobutane-1,1-dicarboxylate derivatives:
The uniqueness of methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate lies in its combination of a bromoethyl group and a cyclobutane ring, which offers a distinct set of chemical properties and reactivity patterns.
Properties
CAS No. |
2743434-13-9 |
---|---|
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.